Acetyl-arginine (6), also known as Septide, is a synthetic peptide derived from the amino acid arginine. It is classified as a modified amino acid due to the acetylation of its terminal amino group. The compound has a molecular formula of CHNO and is recognized in various databases under the identifier 210545-23-6. Its synthesis and characterization are significant in biochemical research, particularly in studies involving protein interactions and cellular signaling pathways.
The synthesis of acetyl-arginine typically involves the acetylation of arginine using acetic anhydride or acetyl chloride in an aqueous medium. The general steps for synthesizing acetyl-arginine are as follows:
The reaction can be summarized as follows:
The molecular structure of acetyl-arginine features a side chain that includes a guanidinium group, characteristic of arginine, which is essential for its biological activity. The acetyl group modifies the amino terminus, influencing its solubility and interaction with biological macromolecules.
Acetyl-arginine participates in various chemical reactions, primarily involving:
These reactions are crucial for understanding its role in biochemical pathways and potential applications in drug design.
The mechanism of action of acetyl-arginine is primarily linked to its role in modulating nitric oxide synthase activity. Upon entering cells, it can enhance nitric oxide production by serving as a substrate for nitric oxide synthase enzymes. This leads to:
Studies indicate that acetylated forms of arginine can exhibit enhanced bioavailability compared to non-acetylated forms, leading to more pronounced physiological effects.
Acetyl-arginine exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and therapeutic formulations.
Acetyl-arginine has several scientific applications:
Septide, formally identified as [pyroglutamic acid⁶, Pro⁹]Substance P (6-11), represents a bioactive hexapeptide fragment derived from the C-terminal region of Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂). Its primary sequence is pGlu-Gln-Phe-Phe-Gly-Leu-Met-NH₂, where the N-terminal pyroglutamate (pGlu) results from intramolecular cyclization of glutamine. The acetyl-arginine modification at position 6 (acetyl-Arg⁶) replaces the native lysine residue, introducing an acetylated guanidinium group that fundamentally alters electrostatic properties [4] [6].
Key sequence features include:
Table 1: Sequence Comparison of Tachykinin Derivatives
Peptide | Primary Sequence | Modifications |
---|---|---|
Substance P (1-11) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | None |
Septide | pGlu-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | N-terminal pGlu, C-terminal fragment |
Acetyl-Arg⁶-Septide | pGlu-AcArg-Phe-Phe-Gly-Leu-Met-NH₂ | Acetyl-arginine at position 6 |
Sequence determination relies on Edman degradation coupled with HPLC-MS/CD analysis, which confirms amino acid identity and absolute configuration via phenylthiohydantoin (PTH) derivatives. PTH-acetyl-arginine exhibits distinct chromatographic retention and circular dichroism spectra at 270 nm, enabling unambiguous identification [6].
Post-translational modifications (PTMs) critically modulate the stability and receptor interactions of septide derivatives:
Nε-Acetylation: The acetyl-arginine modification occurs enzymatically via lysine acetyltransferases (KATs) using acetyl-CoA as the acetyl donor. This reaction neutralizes the positive charge of arginine, altering hydrogen-bonding patterns and steric bulk near the receptor-binding interface. Non-enzymatic acetylation may also occur via acetyl phosphate in specific cellular environments [5] [9].
Methionine Sulfoxide Formation: Spontaneous oxidation of the C-terminal methionine residue generates Met(O₂)¹¹, a sulfoxide derivative with a chiral sulfinyl group. This modification increases polarity and disrupts hydrophobic interactions within the NK1 receptor binding pocket [1] [7].
Table 2: Biochemical Impact of Key PTMs in Septide Analogues
Modification | Chemical Change | Functional Consequence |
---|---|---|
Arginine Acetylation | Neutralization of positive charge | Reduced electrostatic repulsion with receptor residues |
Methionine Sulfoxidation | Oxidation to sulfoxide (S=O) | Altered hydrophobic packing; potential chiral specificity |
N-terminal Pyroglutamation | Cyclization of glutamine | Enhanced proteolytic resistance |
Mass spectrometry (MS) detection of these PTMs relies on characteristic mass shifts: +42.01 Da for acetylation and +16 Da for sulfoxidation. High-resolution MS/MS further localizes modifications via diagnostic fragment ions [3] [6].
The prototypical septide analogue acetyl-[Arg⁶, sarcosine⁹, Met(O₂)¹¹]-Substance P (6-11) exhibits unique conformational behavior:
Table 3: Structural Parameters of Septide Analogues
Structural Feature | Native Septide | Acetyl-Arg⁶/Met(O₂)¹¹ Analogue |
---|---|---|
N-terminal Mobility | Moderate | Restricted (acetyl-Arg⁶) |
C-terminal Hydrophobicity | High (Met-NH₂) | Reduced (Met(O₂)-NH₂) |
Dominant Secondary Motif | Type II β-turn (Phe⁸-Gly⁹) | Type I β-turn (Phe⁸-Sar⁹) |
Cryo-EM structures of septide-bound NK1 receptor confirm that loss of extracellular loop (ECL) interactions—unlike full-length Substance P—permits greater peptide flexibility. Molecular dynamics simulations show nanosecond-timescale fluctuations in the C-terminal domain, facilitating adaptive binding to divergent receptor conformations [8].
Computational approaches elucidate how septide analogues engage the neurokinin-1 (NK1) receptor:
Table 4: Key NK1 Receptor Interactions with Septide Analogues
Receptor Residue | Helix/ECL | Peptide Interaction | Energy Contribution (kcal/mol) |
---|---|---|---|
Glu78 | TM2 | Salt bridge with acetyl-Arg⁶ | -4.2 |
Phe112 | ECL1 | π-stacking with pGlu⁶ | -1.8 |
Tyr287 | TM6 | Hydrogen bond with Met(O₂)¹¹ | -3.0 |
His197 | TM5 | Hydrophobic packing with Phe⁷/Phe⁸ | -2.5 |
Free energy perturbation calculations confirm that methionine sulfoxidation weakens binding by 1.5 kcal/mol due to suboptimal packing in the hydrophobic subpocket. Conversely, sarcosine⁹ improves affinity by 0.8 kcal/mol via enhanced β-turn stability [8]. These insights enable rational design of receptor subtype-selective tachykinin analogues.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1